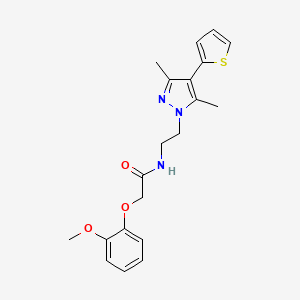![molecular formula C15H16BrN3O2S B2870919 2-{[1-(4-Bromothiophene-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine CAS No. 2379994-01-9](/img/structure/B2870919.png)
2-{[1-(4-Bromothiophene-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(4-Bromothiophene-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that features a brominated thiophene ring, a pyrimidine moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Bromothiophene-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Piperidine Derivative: The piperidine ring is functionalized with a pyrimidine moiety through nucleophilic substitution reactions.
Coupling Reaction: The brominated thiophene and the piperidine derivative are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Bromothiophene-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated thiophene.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogenated thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1-(4-Bromothiophene-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Bromothiophene-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine depends on its application:
Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Materials Science: In organic semiconductors, it facilitates charge transport through π-π stacking interactions and conjugation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{[1-(4-Bromothiophene-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine is unique due to its combination of a brominated thiophene ring and a pyrimidine-functionalized piperidine ring
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2S/c16-12-7-13(22-10-12)14(20)19-6-1-3-11(8-19)9-21-15-17-4-2-5-18-15/h2,4-5,7,10-11H,1,3,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEPJBVUZCTYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CS2)Br)COC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2870838.png)
![N'-(3-chloro-4-methylphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2870839.png)
![N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2870840.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]hexanamide](/img/new.no-structure.jpg)
![(E)-N-Methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2870843.png)

![2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2870849.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B2870850.png)
![(3-Phenyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2870852.png)
![methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B2870854.png)


![1-[1-(2-Ethoxybenzoyl)azetidin-3-yl]pyrrolidine](/img/structure/B2870858.png)
